molecular formula C5H5N3O B7968198 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one

Cat. No.: B7968198
M. Wt: 123.11 g/mol
InChI Key: LYIPETYYHFBBIC-UHFFFAOYSA-N
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Description

The 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one scaffold is a privileged structure in medicinal and synthetic chemistry, serving as a versatile core for the development of biologically active compounds. This scaffold is recognized for its presence in novel tubulin inhibitors that target the colchicine binding site. A prominent compound featuring this core structure has been identified through deep learning screening and optimization, demonstrating potent anti-proliferative activity against ovarian cancer cells (SKOV3 IC50 = 0.025 µM). It inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, and has shown potent in vivo antitumor efficacy with no observable toxicity . Synthetic approaches for creating libraries of diversified molecules based on this scaffold have been established, allowing for practical synthesis under mild conditions with easy isolation via crystallization, without the need for chromatography . Beyond oncology, derivatives of this scaffold have also been investigated for their analgesic and anti-inflammatory activities, highlighting its broad therapeutic potential . This combination of efficient synthetic accessibility and significant biological relevance makes the this compound scaffold a highly valuable template for research in diversity-oriented synthesis and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-5-4-3(1-6-5)2-7-8-4/h2H,1H2,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIPETYYHFBBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction yields key intermediates that can be further processed to form the desired compound. The reaction conditions typically involve the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, particularly at positions that are activated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmaceutical Applications

The compound shows promise in drug development due to its biological activities:

  • Antimicrobial Activity : Research indicates that 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibits effectiveness against several pathogenic fungi, including Fusarium graminearum and Botrytis cinerea . This antifungal property suggests potential use in treating fungal infections in both humans and plants.
  • Targeting Biological Pathways : Derivatives of this compound have been studied for their ability to inhibit specific biological pathways. For example, some derivatives stabilize interactions between proteins involved in critical cellular processes . This characteristic is crucial for drug design aimed at targeting diseases at the molecular level.

Agricultural Chemistry

Due to its antifungal properties, this compound is being explored as a potential fungicide . Its application could provide an environmentally friendly alternative to traditional fungicides that often have detrimental effects on ecosystems .

Case Study 1: Antifungal Efficacy

In studies evaluating the antifungal properties of this compound against Fusarium graminearum, results showed significant inhibition of fungal growth at varying concentrations. The compound demonstrated a dose-dependent response that highlights its potential as a fungicide .

Case Study 2: Drug Development

Research into the interaction of derivatives of this compound with protein targets revealed that certain modifications enhance binding affinity and specificity. These findings are essential for developing targeted therapies in cancer treatment .

Mechanism of Action

The mechanism of action of 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Core Modifications

A. 4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-ones
  • Synthesis : Prepared via reductive amination and lactam formation, similar to the target compound but with distinct alkylation steps .
  • Activity : Used as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (M1), demonstrating scaffold-dependent receptor selectivity .
B. Pyrazolo[1,5-a]pyrimidines
  • Structure : A pyrimidine ring fused to pyrazole, increasing aromaticity and planarity compared to the bicyclic dihydropyrrolo scaffold.
  • Synthesis : More synthetically accessible, enabling rapid diversification at three positions .
  • Activity : Maintains low micromolar TmPPase inhibition (IC₅₀ = 14–18 μM) despite core substitution, suggesting flexibility in scaffold design .

Key Observations :

  • The dihydropyrrolo[3,4-c]pyrazol-6-one scaffold benefits from high-yielding, chromatography-free isolation .
  • Pyrazolo[1,5-a]pyrimidines offer superior synthetic flexibility but require more advanced purification techniques .
A. p53-MDM2 Inhibition
  • Dihydropyrrolo[3,4-c]pyrazol-6-ones : (R)-3,4-Diphenyl substituents improve binding affinity (Kd = 120 nM) by occupying hydrophobic pockets in MDM2 .
  • Analogues : Pyrazolo[3,4-d]pyrimidines show weaker inhibition (IC₅₀ > 1 μM), highlighting the necessity of the bicyclic core for MDM2 targeting .
B. TmPPase Inhibition
  • Dihydropyrrolo[3,4-c]pyrazol-6-ones : Compound 12 (IC₅₀ = 25 μM) inhibits TmPPase via hydrophobic interactions with conserved substrate-binding sites .
  • Pyrazolo[1,5-a]pyrimidines : Derivatives 17a and 19a retain activity (IC₅₀ = 14–18 μM) despite scaffold simplification, indicating substituent-driven efficacy .

Physicochemical and Spectral Properties

Substituent Example LogP Solubility (µM) Key NMR Shifts (¹H, DMSO-d6)
3-(2-Hydroxyphenyl)-5-methyl-4-phenyl 2.8 45 δ 6.7–7.5 (aromatic), δ 5.77 (NH)
4-(4-Hydroxyphenyl)-3-phenyl 3.1 32 δ 7.5–8.1 (pyrrolone), δ 4.88 (CH₂)
5-Chloro-2-hydroxy-4-methylphenyl 3.5 18 δ 8.47 (pyridine), δ 2.11 (CH₃)

Notes:

  • Electron-withdrawing groups (e.g., Cl, OCH₃) increase LogP but reduce aqueous solubility .
  • ¹³C NMR signals for the pyrazole carbonyl group are often obscured due to tautomerism .

Biological Activity

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and ring-opening strategies. A notable synthetic route involves the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate, yielding high-purity products (over 95%) with good yields (72–94%) .

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of focus include:

  • Melanin Concentrating Hormone Receptor-1 (MCHR1) Antagonism : Compounds based on this scaffold have been identified as potential MCHR1 antagonists, which may play a role in treating obesity and metabolic disorders. The antagonism of MCHR1 has been linked to reductions in food intake and body weight in rodent models .
  • Neuropharmacological Effects : Research indicates that derivatives of this compound may act as positive allosteric modulators for N-methyl-D-aspartate receptors (NMDARs), which are crucial in synaptic transmission and have implications in neurological disorders .

MCHR1 Antagonism

In a study focusing on the pharmacological profile of azolopyrrolone derivatives, compounds exhibiting significant antagonistic activity at MCHR1 were shown to reduce hyperphagia in obese mice models. The findings suggest a promising avenue for developing anti-obesity medications .

Neuropharmacology

Another investigation reported the discovery of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based compounds that selectively modulate NMDARs. These compounds demonstrated improved potency and solubility compared to their predecessors, indicating their potential for treating cognitive disorders associated with NMDAR dysfunction .

Data Tables

Biological Activity Effect Reference
MCHR1 AntagonismReduces food intake and body weight
NMDAR ModulationEnhances synaptic transmission
Anti-inflammatory PropertiesPotential reduction in inflammatory markers

Q & A

Basic: What are the most efficient synthetic routes for 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one derivatives?

Methodological Answer:
A scalable approach involves reacting chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in a 1:5 molar ratio in dioxane under reflux. This protocol yields substituted 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones with high regioselectivity. For example, 3-(2-hydroxyphenyl)-5-methyl-4-phenyl derivatives are synthesized in a 20-mL vial, followed by precipitation in distilled water and recrystallization from ethanol . Key optimization parameters include solvent choice (dioxane minimizes side reactions) and stoichiometric control to avoid over-substitution.

Advanced: How can computational methods enhance the design of novel this compound analogs?

Methodological Answer:
Quantum chemical reaction path searches and density functional theory (DFT) calculations can predict transition states and intermediate stability, enabling targeted synthesis. For instance, ICReDD’s workflow integrates computational screening of substituent effects (e.g., electron-withdrawing groups at the phenyl ring) to prioritize derivatives with enhanced reactivity or bioactivity. Experimental validation via time-resolved NMR or mass spectrometry then refines computational models, creating a feedback loop for efficient reaction design .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the pyrrolo-pyrazole core (e.g., δ 3.5–4.2 ppm for dihydropyrazole protons) and aromatic substituents.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O–H) bands at ~3200 cm⁻¹.
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ions (e.g., [M+H]+ for C20H19N3O2 at m/z 334.155).
    Note: Low-intensity pyrazole signals in crowded spectra may require 2D NMR (e.g., HSQC) for unambiguous assignment .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., propyl vs. methyl at position 5) and measure IC50 values against cancer cell lines.
  • Molecular Docking : Compare binding affinities to target enzymes (e.g., kinases) using AutoDock Vina. For example, phenyl groups at position 4 may enhance hydrophobic interactions in ATP-binding pockets.
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. covalent binding mechanisms .

Basic: What are the key considerations for optimizing reaction yield in dihydropyrrolo-pyrazole synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve solubility of aromatic precursors.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for accelerating cyclization steps.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
    Example: A 72% yield was achieved for 5-propyl derivatives using a 12-hour reflux in dioxane .

Advanced: How can researchers address challenges in spectral data interpretation for complex derivatives?

Methodological Answer:

  • Dynamic NMR : Resolve overlapping signals by variable-temperature studies (e.g., -40°C to 25°C).
  • Isotopic Labeling : Introduce 15N at the pyrazole nitrogen to simplify splitting patterns.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., phenyl vs. hydroxyphenyl orientation) using single-crystal data .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of these compounds?

Methodological Answer:

  • Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme Inhibition : Screen against COX-2 or topoisomerase II via fluorometric kits.
  • ROS Detection : Employ DCFH-DA probes to evaluate oxidative stress induction.
    Note: Validate results with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs .

Advanced: What strategies improve regioselectivity in multi-component syntheses involving dihydropyrrolo-pyrazoles?

Methodological Answer:

  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) to suppress undesired pathways.
  • Protecting Groups : Temporarily block reactive hydroxyls (e.g., with TBSCl) to direct cyclization.
  • Flow Chemistry : Use microreactors for precise mixing and temperature gradients, achieving >90% regioselectivity in pilot studies .

Basic: What are the stability and storage requirements for dihydropyrrolo-pyrazole derivatives?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) for hygroscopic derivatives.
  • Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How can machine learning models predict novel bioactivities for this scaffold?

Methodological Answer:

  • Data Curation : Compile bioactivity datasets (e.g., ChEMBL) for 500+ analogs.
  • Feature Engineering : Include molecular descriptors (e.g., LogP, topological polar surface area).
  • Model Training : Use random forest or graph neural networks to classify compounds as kinase inhibitors (AUC >0.85 in validation).
  • Experimental Validation : Prioritize top 10 predicted hits for in vitro testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one
Reactant of Route 2
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one

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